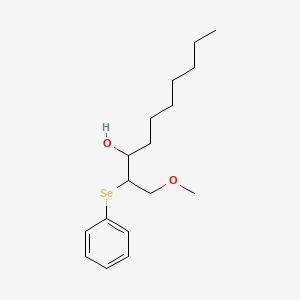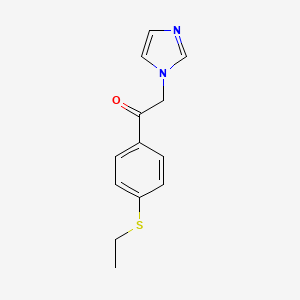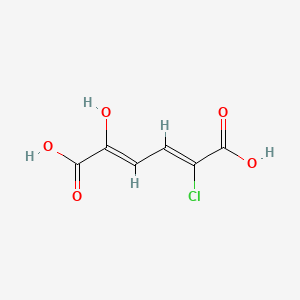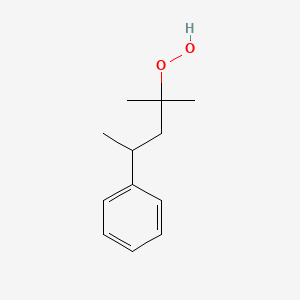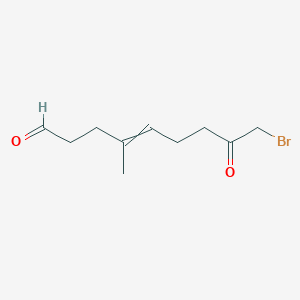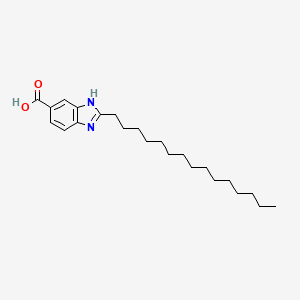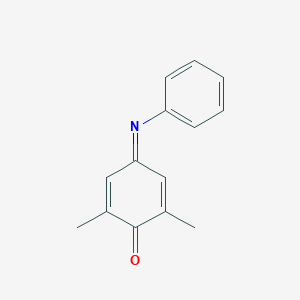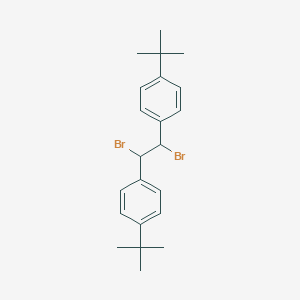
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of a hexa-2,4-diyne backbone with disulfonyl groups and 4-methylbenzene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) typically involves the reaction of diacetylene with formaldehyde in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . This method ensures the formation of the desired hexa-2,4-diyne backbone with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes or material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-diyne-1,6-diamine: A related compound with a similar hexa-2,4-diyne backbone but different functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Another compound with a hexa-2,4-diyne backbone and different substituents.
Uniqueness
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is unique due to its disulfonyl groups and 4-methylbenzene substituents, which confer distinct chemical and physical properties. These features make it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
75354-81-3 |
|---|---|
Molekularformel |
C20H18O4S2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-methyl-4-[6-(4-methylphenyl)sulfonylhexa-2,4-diynylsulfonyl]benzene |
InChI |
InChI=1S/C20H18O4S2/c1-17-7-11-19(12-8-17)25(21,22)15-5-3-4-6-16-26(23,24)20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
URIRKIHHVMZTIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


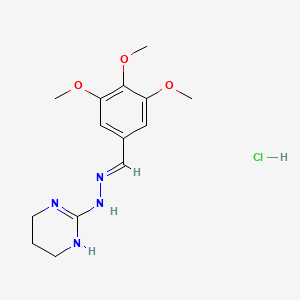
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
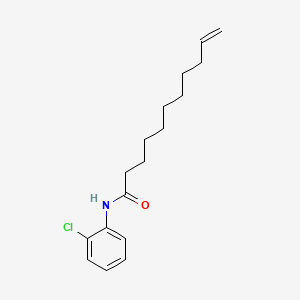
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

